molecular formula C12H21NO5 B1639375 1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate CAS No. 321744-25-6

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate

Cat. No. B1639375
CAS RN: 321744-25-6
M. Wt: 259.3 g/mol
InChI Key: RNMVWSAJMIKMDY-RKDXNWHRSA-N
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Description

“1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C₁₁H₁₉NO₅ . It is also known by other names such as “Methyl (2R,4R)-4-aminopyrrolidine-2-carboxylate, N1-BOC protected”, “(2R,4R)-4-Amino-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)pyrrolidine”, and "cis-4-Amino-D-proline methyl ester, N1-BOC protected" .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride with Acetone and water in the presence of Et₃N and DMAP. Then (Boc)₂O is added slowly and the reaction is stirred overnight .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring has two substituents: a tert-butyl group and a methyl group. The compound also has two carboxylate groups, one of which is hydroxylated .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 244.28 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Chemical Intermediates

One significant application involves the synthesis of chemical intermediates for further chemical transformations. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, highlighting its role in the development of pharmaceuticals aimed at treating various diseases (Chen Xin-zhi). The versatility of related compounds, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, in stereoselective syntheses further underscores their importance in creating structurally diverse and complex molecules (V. Boev et al., 2015).

Conformational Studies

Research on the conformation of the piperidine ring in derivatives, such as 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, provides insights into the structural aspects of these compounds. Studies reveal the impact of bulky substituents on the molecular conformation, which can influence the compound's chemical reactivity and interaction with other molecules (M. Cygler et al., 1980).

Organic Synthesis and Drug Development

These compounds are utilized in the organic synthesis of various biologically active molecules. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds like omisertinib (AZD9291), showcases the critical role these intermediates play in the development of new drugs (Bingbing Zhao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVWSAJMIKMDY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142370
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321744-25-6
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321744-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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